N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide
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Overview
Description
N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide is a complex organic compound that features a combination of fluorophenyl, methoxyphenyl, and dihydropteridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes include:
Formation of the Fluorophenyl Intermediate:
Preparation of the Methoxyphenyl Intermediate: This involves the methylation of a phenol group to form a methoxy group, typically using methyl iodide or dimethyl sulfate.
Coupling Reactions: The intermediates are then coupled using various catalysts and reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents such as halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Bases: Potassium carbonate, sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorophenyl and methoxyphenyl groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide is unique due to its combination of fluorophenyl, methoxyphenyl, and dihydropteridinyl groups. This unique structure provides it with distinct chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C24H22FN5O3S |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopteridin-2-yl]sulfanylbutanamide |
InChI |
InChI=1S/C24H22FN5O3S/c1-3-19(22(31)28-17-8-6-16(25)7-9-17)34-24-29-21-20(26-12-13-27-21)23(32)30(24)14-15-4-10-18(33-2)11-5-15/h4-13,19H,3,14H2,1-2H3,(H,28,31) |
InChI Key |
CGJXXBUSBRGSTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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